molecular formula C6F10O2 B12979103 4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole

4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole

Cat. No.: B12979103
M. Wt: 294.05 g/mol
InChI Key: KBEWKNCSQFGQFC-UHFFFAOYSA-N
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Description

4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole is a fluorinated organic compound that belongs to the class of dioxoles. These compounds are known for their unique chemical properties, which make them valuable in various industrial and research applications. The presence of multiple trifluoromethyl groups and a fluorine atom contributes to its high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the fluorination of a dioxole precursor using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOH in water, NH3 in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its use in the development of pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Tris(trifluoromethyl)-1,3-dioxole: Lacks the fluorine atom at the 4-position.

    4-Chloro-2,2,5-tris(trifluoromethyl)-1,3-dioxole: Contains a chlorine atom instead of fluorine at the 4-position.

    4-Bromo-2,2,5-tris(trifluoromethyl)-1,3-dioxole: Contains a bromine atom instead of fluorine at the 4-position.

Uniqueness

4-Fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole is unique due to the presence of a fluorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6F10O2

Molecular Weight

294.05 g/mol

IUPAC Name

4-fluoro-2,2,5-tris(trifluoromethyl)-1,3-dioxole

InChI

InChI=1S/C6F10O2/c7-2-1(3(8,9)10)17-4(18-2,5(11,12)13)6(14,15)16

InChI Key

KBEWKNCSQFGQFC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)C(F)(F)F

Origin of Product

United States

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